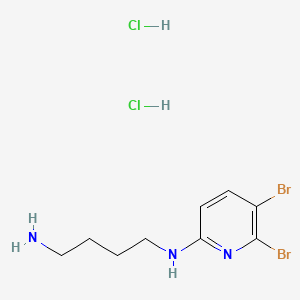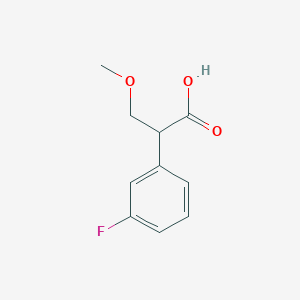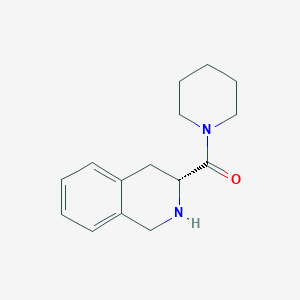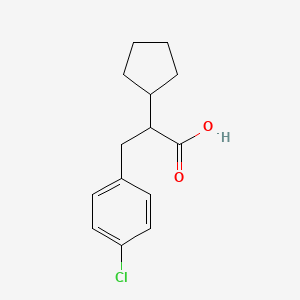
5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride: is a chemical compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 4th position on the tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of the methyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination. The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in biological research to study the effects of fluorine and methyl substitutions on biological activity. It can serve as a model compound for investigating the interactions of fluorinated and methylated tetrahydropyridines with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorine substitution is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.
Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride: Similar structure with a phenyl group instead of a methyl group.
Uniqueness: 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the specific combination of fluorine and methyl substitutions, which can impart distinct chemical and biological properties. The presence of fluorine can enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity and membrane permeability.
Propriétés
Formule moléculaire |
C6H11ClFN |
|---|---|
Poids moléculaire |
151.61 g/mol |
Nom IUPAC |
5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C6H10FN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H |
Clé InChI |
SGKQKQCYADJAKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CNCC1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13470892.png)
![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)

![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)

![4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13470934.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B13470936.png)
![4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)


![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)

